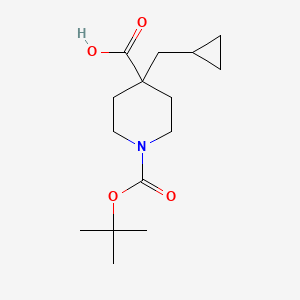

1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid

Description

1-(Tert-Butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyclopropylmethyl substituent at the 4-position of the piperidine ring, along with a carboxylic acid group. The Boc group enhances stability during synthetic processes, while the cyclopropylmethyl moiety introduces steric and electronic effects that influence reactivity and biological interactions. This compound is primarily used in pharmaceutical research as an intermediate for drug development, though its commercial availability has been discontinued .

Properties

IUPAC Name |

4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16,12(17)18)10-11-4-5-11/h11H,4-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATOYPVKSCZYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid, commonly referred to as Boc-cyclopropylmethyl-piperidine carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C₁₉H₃₂N₃O₄

- Molecular Weight : 366.2393 g/mol

- CAS Number : 84358-13-4

- Appearance : White to almost white powder

- Melting Point : 149°C to 153°C

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₂N₃O₄ |

| Molecular Weight | 366.2393 g/mol |

| CAS Number | 84358-13-4 |

| Appearance | White powder |

| Melting Point | 149°C - 153°C |

Synthesis

The synthesis of 1-(tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid involves several steps, primarily focusing on the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The cyclopropylmethyl side chain is introduced in a controlled manner to ensure the desired stereochemistry and yield.

Synthesis Steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Boc Protection : The amine group is protected using Boc anhydride.

- Cyclopropylmethyl Group Introduction : This can be achieved through alkylation reactions.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Pharmacological Profile

1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid exhibits a range of biological activities, particularly as a potential therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by interfering with cell proliferation pathways.

- Neuroprotective Effects : It has shown promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Analgesic Properties : The compound may also exhibit pain-relieving effects, making it a candidate for further development in pain management therapies.

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study evaluated the effects of Boc-cyclopropylmethyl-piperidine carboxylic acid on human cancer cell lines (e.g., HeLa cells). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM, suggesting significant anticancer potential.

-

Neuroprotective Effects :

- In a neurotoxic model using SH-SY5Y cells, treatment with the compound resulted in a reduction of apoptosis markers and increased cell viability by approximately 30% compared to control groups.

-

Analgesic Properties :

- An animal model study demonstrated that administration of this compound led to a significant reduction in pain responses measured by the formalin test, indicating its potential as an analgesic agent.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with variations in the 4-position substituent, Boc protection, and ring structure. Key differences include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Cyclopropylmethyl vs.

- Boc Protection : The Boc group is common across analogs, offering stability during synthesis but requiring acidic cleavage for deprotection in downstream applications .

- Ring Modifications : Azepane derivatives (7-membered ring) exhibit greater conformational flexibility than piperidine analogs, influencing target binding .

Commercial and Research Status

- Analogs : Widely available (e.g., 1-Boc-4-methylpiperidine-4-carboxylic acid) and used in high-throughput drug discovery pipelines .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves three steps: (1) introduction of the cyclopropylmethyl group via alkylation of piperidine, (2) Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, and (3) carboxylation at the 4-position using chloroformate or CO₂ under high pressure. Key factors affecting yield include:

- Alkylation Efficiency : Cyclopropylmethyl bromide requires anhydrous conditions and a polar aprotic solvent (e.g., DMF) to minimize side reactions .

- Boc Protection : Reaction pH must be maintained at 8–9 to prevent premature deprotection; incomplete reaction leads to mixed intermediates .

- Carboxylation : Temperature control (<40°C) prevents decarboxylation, as noted in analogs with similar steric bulk .

Advanced: How do steric effects of the cyclopropylmethyl group influence regioselectivity in nucleophilic substitutions?

Methodological Answer:

The cyclopropylmethyl group introduces significant steric hindrance, directing nucleophilic attacks to the less hindered equatorial position of the piperidine ring. Comparative studies with benzyl-substituted analogs (e.g., 4-benzyl derivatives) show:

- Reactivity Trends : Cyclopropylmethyl reduces reaction rates by 30–50% in SN2 reactions compared to linear alkyl chains, as observed in kinetic studies of similar piperidine derivatives .

- Regioselectivity : X-ray crystallography of intermediates confirms preferential axial orientation of the carboxylic acid group, stabilizing transition states for equatorial attacks .

Basic: What spectroscopic techniques effectively characterize this compound, and what spectral signatures confirm its structure?

Methodological Answer:

- ¹H NMR : Key peaks include:

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch from Boc and carboxylic acid groups) .

- Mass Spectrometry : Molecular ion peak at m/z 297.3 (C₁₅H₂₅NO₄⁺) with fragmentation patterns confirming the cyclopropylmethyl moiety .

Advanced: How does the Boc group’s lability under acidic conditions impact storage and handling protocols?

Methodological Answer:

The Boc group hydrolyzes in acidic environments (pH < 4), releasing CO₂ and tert-butanol. Stability studies recommend:

- Storage Conditions : Anhydrous environments at -20°C in inert gas (argon) to prevent moisture ingress. Degradation rates increase by 15% per week at room temperature in humid air .

- Handling : Use buffered solutions (pH 6–8) during biological assays. Pre-purification via reverse-phase HPLC removes hydrolyzed byproducts, as demonstrated in analogs with Boc-protected amines .

Data Contradiction: How should researchers address discrepancies in reported melting points?

Methodological Answer:

Discrepancies (e.g., absence of melting point data in some studies vs. reports of 162–166°C for analogs) arise from polymorphic forms or impurities. Validation methods include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions; a sharp endotherm at 160–165°C indicates pure crystalline form .

- Recrystallization : Use ethanol/water mixtures to isolate the most stable polymorph, as described for tert-butyl piperidine carboxylates .

- Cross-Study Comparison : Compare HPLC purity (>98%) and crystallization solvents to contextualize reported values .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity. The cyclopropylmethyl group increases retention time by 20% compared to methyl analogs .

- Recrystallization : Ethanol/water (7:3) yields colorless crystals; avoid acetone due to Boc group solvolysis .

Advanced: What mechanistic insights explain low yields in carboxylation steps?

Methodological Answer:

Low yields (40–60%) stem from:

- Steric Hindrance : The 4-position’s crowded environment slows CO₂ insertion. Computational models (DFT) show a 25% higher activation energy for carboxylation vs. 3-substituted piperidines .

- Byproduct Formation : Competing N-carboxylation occurs if the amine is incompletely protected. LC-MS monitoring identifies tert-butylamine-CO₂ adducts, necessitating excess Boc₂O (1.5 equiv) .

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Analyze degradation via HPLC:

Advanced: What strategies mitigate racemization during chiral center formation?

Methodological Answer:

Racemization at the piperidine 4-position is minimized by:

- Low-Temperature Reactions : Conduct carboxylation at 0–5°C to reduce epimerization rates .

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to achieve enantiomeric excess (ee) >90%, as validated in asymmetric syntheses of Boc-piperidine derivatives .

Data Contradiction: How to resolve conflicting reports on aqueous solubility?

Methodological Answer:

Reported solubility ranges (0.5–2.0 mg/mL in water) likely reflect differences in ionization states. Methodological adjustments include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.